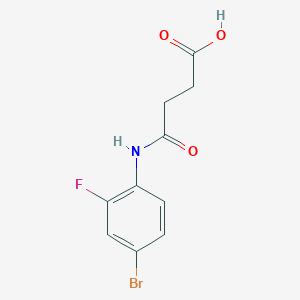
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid” is a complex organic molecule that contains bromine and fluorine substituents on an aniline group, which is then attached to a 4-oxobutanoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-bromo-2-fluoroaniline derivative with a 4-oxobutanoic acid derivative .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both the aniline and 4-oxobutanoic acid moieties, with the bromine and fluorine atoms likely influencing the electronic properties of the molecule .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would be expected to increase the compound’s density and possibly its boiling point, compared to similar compounds without these halogens .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is involved in various synthesis processes and structural analyses. For instance, derivatives of similar fluoroaniline compounds have been synthesized and characterized, demonstrating the importance of such structures in organic chemistry. One study discussed the synthesis and structural investigation of a novel derivative of 4-fluoroaniline, highlighting its potential in further chemical research and applications due to its unique molecular structure and interactions, such as strong hydrogen bonding patterns that stabilize crystal packing (Ashfaq et al., 2021).
Catalysis and Reaction Mechanisms
Compounds with a structure related to 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid have been utilized in catalytic processes and to understand reaction mechanisms better. For example, a study on enantioselective domino reactions used related compounds to construct complex molecules with high yields and excellent enantioselectivities, showcasing the potential of such structures in facilitating intricate chemical transformations (Wang et al., 2014).
Material Science and Surfactant Development
In material science, derivatives of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid have been explored for their unique properties. A study synthesized a new surfactant containing a benzene ring and analyzed its structure and properties, revealing its potential in forming large-diameter premicellar aggregations, which could be significant in various industrial and research applications (Chen et al., 2013).
Biological Studies and Antioxidant Properties
Additionally, the antioxidant properties of related bromophenols, potentially derivable from structures similar to 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid, have been investigated. These compounds, isolated from marine algae, have shown significant radical scavenging activities, suggesting their potential use as natural antioxidants in food or pharmaceuticals (Li et al., 2012).
Safety And Hazards
As with any chemical compound, handling “4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid” would require appropriate safety precautions. The specific hazards associated with this compound are not known, but many halogenated organic compounds require careful handling due to their potential reactivity and toxicity .
Eigenschaften
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYVIYFGMWYGMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile](/img/structure/B448065.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B448068.png)

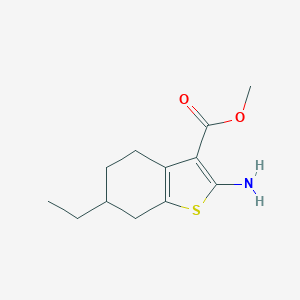
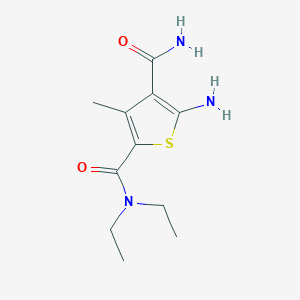
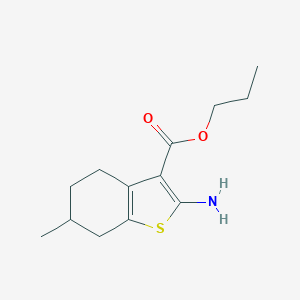
![Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448076.png)
![N-(4-chlorophenyl)-2-[(5-{3-nitrophenyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B448077.png)
![9-[4-(benzyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B448078.png)
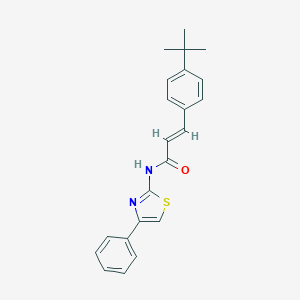
![5-(3,4-Dimethoxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B448084.png)
![Methyl 2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448085.png)